molecular formula C13H20N2O2 B13552270 tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate CAS No. 1212827-87-6

tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate

Cat. No.: B13552270
CAS No.: 1212827-87-6
M. Wt: 236.31 g/mol
InChI Key: IUBFAZSFGODJPA-SECBINFHSA-N
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Description

tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a phenyl group. This compound is often used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative. One common method is the reaction of tert-butyl carbamate with 3-[(1R)-1-aminoethyl]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .

Medicine

In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It can be used as an intermediate in the synthesis of drugs targeting various diseases .

Industry

In industrial applications, this compound is used in the production of polymers and materials with specific properties. It is also used in the development of new catalysts and materials for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is unique due to the presence of both the phenyl and aminoethyl groups, which confer specific chemical and biological properties. These groups allow for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate, also known as a derivative of carbamate compounds, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol

This compound features a tert-butyl group attached to a carbamate moiety, which is linked to a phenyl group substituted with an aminoethyl side chain. The structural formula can be represented as follows:

\text{tert butyl N 3 1R 1 aminoethyl phenyl}carbamate}

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Specifically, it has been noted for its potential modulation of G protein-coupled receptors (GPCRs), particularly GPR88, which plays a role in the central nervous system.

Table 1: Biological Activity Summary

Activity Effect Reference
GPR88 AgonismInhibits cAMP production
Antiproliferative EffectsIC50 = 92.4 µM against cancer cell lines
Antimicrobial ActivitySelective against Gram-positive bacteria

Case Studies and Research Findings

  • GPR88 Modulation : A study demonstrated that this compound activates GPR88-mediated signaling pathways in HEK293T cells, leading to decreased cAMP levels. This suggests a potential role in modulating neurotransmitter release and neuronal excitability .
  • Anticancer Activity : In vitro studies revealed that this compound exhibited moderate antiproliferative activity against a panel of cancer cell lines, including human colon adenocarcinoma and breast cancer cells, with an IC50 value around 92.4 µM. This positions it as a candidate for further development in cancer therapeutics .
  • Antimicrobial Properties : The compound has shown promising results against multidrug-resistant bacterial strains, indicating its potential utility as an antimicrobial agent. Its selectivity towards bacterial cells over mammalian cells enhances its therapeutic profile .

Synthesis and Structural Variants

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amine precursors under controlled conditions. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that may enhance its biological efficacy.

Table 2: Synthesis Overview

Compound Variant Synthesis Method Yield (%)
tert-butyl carbamateReaction with amine at RT91%
Substituted derivativesVarious coupling reactionsVariable yields

Properties

CAS No.

1212827-87-6

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[3-[(1R)-1-aminoethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1

InChI Key

IUBFAZSFGODJPA-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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